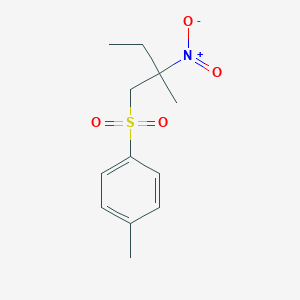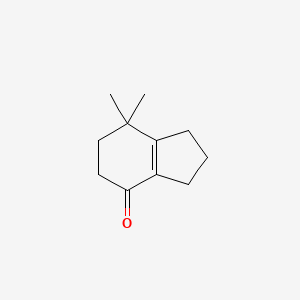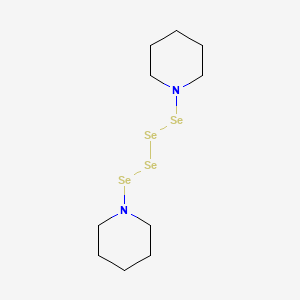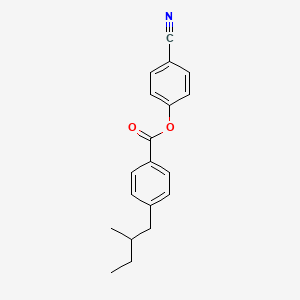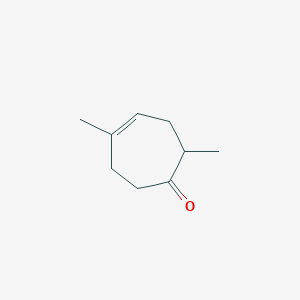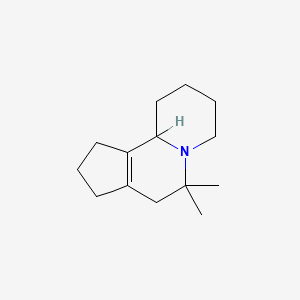
1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine is a complex organic compound with a unique structure. This compound is characterized by its polycyclic framework, which includes a cyclopentaquinolizine core. The presence of multiple hydrogen atoms and two methyl groups adds to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine involves several steps. Typically, the synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine can be compared with other similar compounds, such as:
Sclareoloxide: A compound with a similar polycyclic structure but different functional groups.
8,13-Epoxy-15,16-dinorlab-12-ene: Another polycyclic compound with distinct chemical properties.
Propiedades
Número CAS |
73825-74-8 |
|---|---|
Fórmula molecular |
C14H23N |
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
6,6-dimethyl-2,3,4,7,8,9,10,10b-octahydro-1H-cyclopenta[a]quinolizine |
InChI |
InChI=1S/C14H23N/c1-14(2)10-11-6-5-7-12(11)13-8-3-4-9-15(13)14/h13H,3-10H2,1-2H3 |
Clave InChI |
RUUHAKSMTKFQAK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(CCC2)C3N1CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


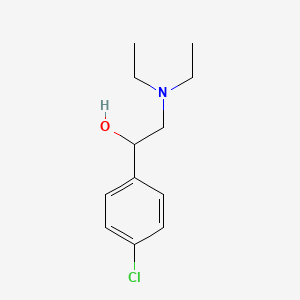
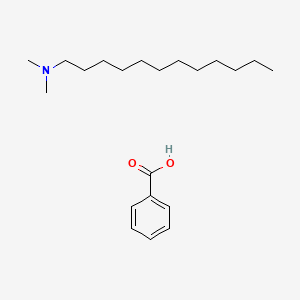
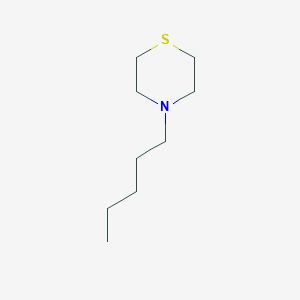
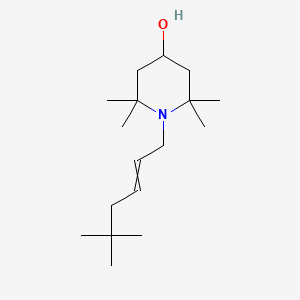
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)

